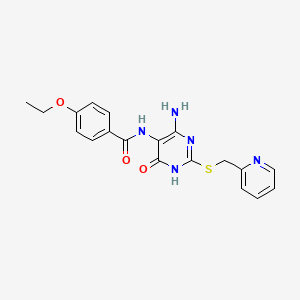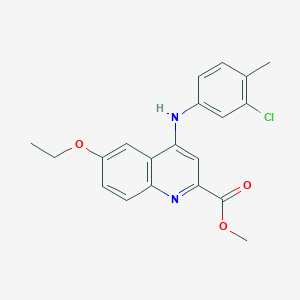![molecular formula C24H19FN2O3 B3016715 N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide CAS No. 1358330-73-0](/img/structure/B3016715.png)
N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures have been studied for their potential in medical applications, such as anticancer agents and imaging of solid tumors with positron emission tomography (PET) .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include the formation of multiple bonds in a single step. For instance, the construction of pyranoisoquinolines via Ru(II)-catalyzed unsymmetrical double annulation involves the formation of four bonds (C-C, C-N, and C-O) using N-methoxybenzamide derivatives and unactivated alkynes . This method demonstrates the potential for creating diverse heterocyclic compounds that could be related to the synthesis of "N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide".
Molecular Structure Analysis
The molecular structure of compounds similar to "N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide" has been analyzed using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole was determined, revealing intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of the supramolecular network . These techniques could similarly be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of benzamide analogs has been explored in the context of developing ligands for PET imaging. For instance, fluorine-containing benzamide analogs were synthesized and evaluated for their affinity to sigma-2 receptors in solid tumors . The reactivity of the fluorine atom in these compounds is of particular interest, as it is a common feature in the compound of interest. The chemical reactions involved in the synthesis and functionalization of these analogs could provide insights into the reactivity of "N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the planarity and parallel orientation of benzaldehyde and nitroaniline fragments in 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde affect its physical properties . Similarly, the physical and chemical properties of "N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide" would be influenced by its molecular geometry, the presence of electron-donating and withdrawing groups, and intermolecular interactions. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.
科学的研究の応用
Imaging Solid Tumors with PET
N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide derivatives have been explored for imaging solid tumors using Positron Emission Tomography (PET). Research has shown that fluorine-containing benzamide analogs, including this compound, display moderate to high affinity for sigma-2 receptors, which are significant in the status of solid tumors. These compounds, when labeled with fluorine-18, have demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable for imaging purposes in solid tumors (Tu et al., 2007).
Antitumor Agents
The compound has shown potential as an antitumor agent. In studies, analogues of N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide exhibited significant inhibitory activity against various tumor cell lines. One such study indicated that these compounds could selectively inhibit a number of cancer cell lines, suggesting a promising avenue for cancer treatment (Chou et al., 2010).
Sigma-2 Receptor Probes
These compounds have been used to develop novel sigma-2 receptor probes. The research in this area focuses on the synthesis and evaluation of radiolabeled benzamide analogs for their potential in identifying and imaging sigma-2 receptors, which are upregulated in proliferating tumor cells. This application is significant for diagnosing and monitoring cancer progression (Xu et al., 2005).
Cellular Proliferation in Tumors
This compound has been utilized in the study of cellular proliferation in tumors. For instance, research involving the derivative N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide demonstrated its potential in imaging tumor proliferation in patients with malignant neoplasms. This application is vital for understanding the aggressiveness of tumors and in making treatment decisions (Dehdashti et al., 2013).
Fluorescent Zinc Sensors
Derivatives of N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide have been studied as fluorescent zinc sensors. These compounds exhibit zinc ion-induced fluorescence, which is useful in biochemistry and medicine for studying various biological systems, including the tracking of zinc ions in cellular and molecular biology (Mikata et al., 2009).
将来の方向性
作用機序
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives, which share a similar structure, can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are typically the result of the compound’s interaction with its targets, leading to changes in cellular function.
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of indole derivatives, it’s likely that this compound could have a wide range of effects at the molecular and cellular level .
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-19-10-5-16(6-11-19)24(28)26-18-9-12-21-20(13-18)23(30-2)14-22(27-21)15-3-7-17(25)8-4-15/h3-14H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGABRZENSSLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)





![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)
![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)
![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)